4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))
Overview
Description
This compound is a type of AIE (Aggregation-Induced Emission) luminogen . It was designed using molecular engineering to lower the energy gap, achieving higher QYs (Quantum Yields) of 26.26% compared to previous AIEgens which had QYs of 13.02% .
Synthesis Analysis
The assembly of π-electron-rich fluorescent monomers (4,4′,4′′,4′′′- (ethene-1,1,2,2-tetrayl)tetraaniline) (ETTA) and 9,10-anthracenedicarboxaldehyde was selected to build a new dual luminescent covalent organic framework (DL-COF) of high thermal and chemical stability by a simple Schiff-base reaction .Molecular Structure Analysis
The molecular formula of this compound is C54H36O4 .Chemical Reactions Analysis
The aldehyde functional groups react with amines through imine condensation forming imine linkages within the COF networks . One example of a COF synthesized using this ligand is ETTA-PyTTA, obtained by combining 4,4’,4’‘,4’‘’- (ethene-1,1,2,2-tetrayl)tetrabenzaldehyde with 1,3,6,8-tetrakis (4-aminophenyl)pyrene .Physical and Chemical Properties Analysis
The compound has a high surface area (1519 m²/g) and has a significant iodine adsorption capability of 4.6 g/g . The compound is stable at room temperature .Scientific Research Applications
Porous Hydrogen-Bonded Organic Frameworks
Researchers have discovered a porous hydrogen-bonded organic framework (HOF) with triaxially-woven chicken wires of X-shaped tetra-armed carboxylic acid, derived from 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid). This framework exhibits thermal stability up to 220 °C and a Brunauer-Emmett-Teller (BET) surface area of 555 m²/g. It also shows unique mechanochromic behavior in terms of fluorescence color and quantum efficiency (Suzuki, Tohnai, & Hisaki, 2020).
Gas Separation and Luminescence Sensing
A metal–organic framework (MOF) named UTSA-86, incorporating a chromophoric tetraphenylethene-based tetracarboxylate ligand similar to 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid), has been synthesized. This MOF demonstrates permanent porosity, selective gas uptake, and luminescence sensing of metal ions (Yang et al., 2016).
Luminescent Metal Organic Frameworks
A novel MOF based on 4',4‴,4″‴,4‴‴-(ethene-1,1,2,2-tetrayl)tetrakis(([1,1′-biphenyl]-4-carboxylic acid)) has been synthesized, exhibiting strong emission and sensing behavior with “turn off” towards Fe3+ and “turn on” towards cysteine. This MOF is suitable for quantitative determination of Fe3+ in serum and has potential in clinical detection applications (Guan et al., 2020).
Aggregation-Induced Emission
Aseries of ethene derivatives substituted by polycyclic aromatic hydrocarbons, including a compound structurally similar to 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbonitrile), have been synthesized. These compounds are weakly fluorescent in solutions but highly emissive in the condensed phase, showing distinct aggregation-induced emission characteristics. This property is significant for applications in optoelectronics and sensing technologies (Zhang et al., 2015).
Fluorescence Detection of Metals and Nitro Aromatic Compounds
Luminescent derivatives based on 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid) have been synthesized and shown to respond with strong fluorescence effects to Fe3+ and trinitrophenol (TNP). This finding is relevant for developing sensors and detection systems for specific metal ions and nitro compounds (Hou et al., 2019).
Multi-Stimuli Responsive Luminescence
A tetrapodal zwitterionic-type ligand, incorporating a structure similar to 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbonitrile), has been used in lanthanide complexes. This system exhibits multi-stimuli responsive luminescence behaviors, responding to different aggregation states, solvent polarities, and mechanical grinding (Zhu et al., 2016).
Future Directions
The compound is a valuable starting material for generating aggregation-induced emission (AIE) chromophores . A benzimidazole derivative, 1,1,2,2-tetrakis (4- (1H-benzo [d]imidazole-2-yl)phenyl)ethene (TBI-TPE), is synthesized using this molecule . This suggests potential future directions in the field of luminescent materials.
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the synthesis of covalent organic frameworks (cofs) and other organic materials .
Mode of Action
This compound interacts with its targets through chemical reactions to form new compounds. For instance, it can undergo acid-catalysed Knoevenagel condensation with s-indacene-1,3,5,7-(2H,6H)-tetraone to form a conjugated porous polymer .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of cofs and other organic materials, which can have various applications in electronics and material science research .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is insoluble in water but soluble in many organic solvents .
Result of Action
The result of the action of this compound is the formation of new compounds with desired properties. For instance, it can be used to synthesize a conjugated porous polymer with a high capacity of 550 mA h g −1 at 100 mA g −1 as the anode together with carbon nanotubes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature and should be stored in a dark place under an inert atmosphere . The compound’s reactivity can also be influenced by the pH and the presence of other reactants .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in the formation of covalent organic frameworks (COFs), which are used in various biochemical reactions . It interacts with other biomolecules through its full sp2-carbon skeleton connected through vinylidene linkages .
Cellular Effects
The effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-carbonitrile)) on cellular processes are primarily observed in its application as anode active materials, light-emitting diodes, and oils adsorption . It influences cell function by contributing to the high capacity and stability of these materials .
Molecular Mechanism
At the molecular level, the compound exerts its effects through its unique structure. It forms conjugated porous polymers through acid-catalysed Knoevenagel condensation . This process involves binding interactions with biomolecules, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound demonstrates great stability, sustaining 500 cycles without a significant loss of its capacity . Over time, it has been observed to maintain its high capacity and stability, making it suitable for long-term use .
Metabolic Pathways
The compound is involved in the formation of covalent organic frameworks (COFs), which play a crucial role in various metabolic pathways . It interacts with enzymes and cofactors during the formation of these frameworks .
Transport and Distribution
The transport and distribution of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-carbonitrile)) within cells and tissues are facilitated by its unique structure and properties . It is readily incorporated into covalent organic frameworks, which can be distributed throughout a cell .
Subcellular Localization
The subcellular localization of the compound is primarily within the covalent organic frameworks it helps form . These frameworks can be directed to specific compartments or organelles within the cell, where they carry out their functions .
Properties
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-cyanophenyl)phenyl]ethenyl]phenyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H32N4/c55-33-37-1-9-41(10-2-37)45-17-25-49(26-18-45)53(50-27-19-46(20-28-50)42-11-3-38(34-56)4-12-42)54(51-29-21-47(22-30-51)43-13-5-39(35-57)6-14-43)52-31-23-48(24-32-52)44-15-7-40(36-58)8-16-44/h1-32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHKOMFGOOBKEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C8=CC=C(C=C8)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H32N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.